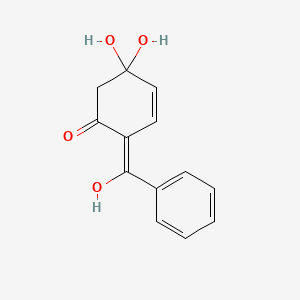
Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone is an organic compound characterized by its phenyl and trihydroxyphenyl groups attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone typically involves the reaction of phenylmethanone with a trihydroxybenzene derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways.
Antioxidant activity: Scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone can be compared with other similar compounds, such as:
Phenyl(2,3,4-trihydroxyphenyl)methanone: Similar structure but different hydroxyl group positions.
Phenyl(2,4,6-trihydroxyphenyl)methanone: Another isomer with distinct chemical properties.
Phenyl(2,4-dihydroxyphenyl)methanone: Lacks one hydroxyl group, affecting its reactivity and applications.
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2Z)-5,5-dihydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one |
InChI |
InChI=1S/C13H12O4/c14-11-8-13(16,17)7-6-10(11)12(15)9-4-2-1-3-5-9/h1-7,15-17H,8H2/b12-10- |
InChI Key |
XBXZWHBSCJIGDV-BENRWUELSA-N |
Isomeric SMILES |
C1C(=O)/C(=C(/C2=CC=CC=C2)\O)/C=CC1(O)O |
Canonical SMILES |
C1C(=O)C(=C(C2=CC=CC=C2)O)C=CC1(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















